molecular formula C14H11FO3 B1504717 4-(4-Fluoro-2-methoxyphenyl)benzoic acid CAS No. 505082-88-2

4-(4-Fluoro-2-methoxyphenyl)benzoic acid

Cat. No.: B1504717
CAS No.: 505082-88-2
M. Wt: 246.23 g/mol
InChI Key: OUNKKHMSJKZVOV-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a fluorinated and methoxy-substituted biphenyl structure. The compound consists of a benzoic acid core linked to a phenyl ring substituted with a fluorine atom at the para-position (4-position) and a methoxy group at the ortho-position (2-position).

Properties

CAS No.

505082-88-2

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H11FO3/c1-18-13-8-11(15)6-7-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

OUNKKHMSJKZVOV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s uniqueness lies in its fluoro-methoxy substitution pattern , which distinguishes it from other benzoic acid derivatives. Below is a detailed comparison with key analogs:

Table 1: Substituent Effects on Benzoic Acid Derivatives
Compound Name Substituents Electronic Effects Key Differences Reference
4-(4-Fluoro-2-methoxyphenyl)benzoic acid 4-Fluoro, 2-methoxy on phenyl ring Methoxy (electron-donating), Fluoro (weakly electron-withdrawing) Reference compound for comparison
2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid 4-Fluoro, 3-methoxy, 2-chloro on benzoic acid Chloro (strongly electron-withdrawing) Additional chloro substituent; methoxy at 3-position
4-(4-Fluoro-2-methylphenyl)benzoic acid 4-Fluoro, 2-methyl on phenyl ring Methyl (electron-donating) Methoxy replaced with less polar methyl group
4-Fluoro-2-(4-methylphenyl)benzoic acid 4-Fluoro, 4-methyl on phenyl ring Methyl (electron-donating) Methyl at 4-position instead of 2-position
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid 5-Methoxy, 4-CF₃ on benzoic acid Trifluoromethyl (strongly electron-withdrawing) Methoxy at 5-position; CF₃ enhances acidity

Key Observations :

  • Methoxy vs. Methyl : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups, enhancing solubility in polar solvents .
  • Electron-Withdrawing Effects : Fluoro and chloro substituents increase the acidity of the benzoic acid moiety, but chloro has a stronger electron-withdrawing effect than fluoro .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 4-(4-Fluoro-2-methoxyphenyl)benzoic acid 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid 4-(4-Fluoro-2-methylphenyl)benzoic acid
Molecular Weight (g/mol) ~258.24 ~300.68 ~230.23
Solubility Moderate in polar solvents Low (due to chloro group) Low (non-polar methyl group)
Acidity (pKa) ~2.8–3.2 (estimated) ~2.5 (enhanced by chloro) ~3.5 (weaker acidity)

Notes:

  • The target compound’s methoxy group increases solubility compared to methyl analogs but reduces acidity relative to chloro-substituted derivatives.
  • Higher molecular weight in chloro/methoxy analogs may limit bioavailability .

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